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Introduction

Phthalates are esters of phthalic acid used extensively as plasticizers to impart flexibility and
durability to polymers like polyvinyl chloride (PVC). While regulatory focus has centered on
lower molecular weight phthalates such as Di(2-ethylhexyl) phthalate (DEHP) due to their
classification as carcinogenic, mutagenic, or toxic to reproduction (CMR) and/or as endocrine
disruptors (ED), the analysis of all potential leachables from medical devices is critical for a
comprehensive risk assessment.[1][2] Dioctadecyl phthalate (DODP) is a high molecular
weight phthalate used in some polymer applications.

As plasticizers are not covalently bound to the polymer matrix, they can leach from medical
devices during clinical use and expose patients to these chemicals.[2][3] Factors influencing
migration include the lipophilicity of the contacting fluid, temperature, and duration of contact.[1]
[2] European regulations, such as the Medical Device Regulation (MDR, (EU) 2017/745),
require manufacturers to justify the presence of CMR or ED phthalates above 0.1% w/w and to
perform a thorough benefit-risk assessment.[4] Therefore, robust and validated analytical
methods are essential for the identification and quantification of plasticizers like DODP in
medical device materials.

This application note provides detailed protocols for the extraction and analysis of Dioctadecyl
phthalate from medical devices using Gas Chromatography-Mass Spectrometry (GC-MS) and
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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Principle of Analysis

The analysis of DODP from a medical device involves two primary stages:

o Extraction: The DODP is separated from the polymer matrix. This can be achieved through
exhaustive solvent extraction to determine the total content or through simulated-use
migration studies to quantify potential patient exposure.

¢ Instrumental Analysis: The extract is then analyzed using chromatographic techniques (GC
or LC) to separate DODP from other components, followed by mass spectrometry for
definitive identification and quantification.[5][6][7]

Experimental Protocols
Protocol 1: Sample Preparation and Solvent Extraction

This protocol determines the total DODP content in a device component.
e Sample Preparation:
o Select a representative portion of the medical device (e.g., tubing, catheter, bag).

o Using clean stainless steel tools, cut the sample into small pieces (e.g., approximately 2x2
mm) to maximize the surface area for extraction.

o Accurately weigh approximately 0.5 g of the cut polymer into a clean extraction vessel.
o Extraction Procedure (Ultrasonic Method):

o Add 20 mL of a suitable solvent, such as Dichloromethane (DCM) or a
Hexane/lsopropanol mixture, to the vessel containing the sample.[8]

o Place the vessel in an ultrasonic bath and sonicate for 60 minutes at a controlled
temperature (e.g., 40°C).

o Allow the sample to cool to room temperature.

o Carefully decant the solvent extract into a clean volumetric flask.
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o Repeat the extraction process two more times with fresh solvent, combining the extracts in
the same volumetric flask.

o Bring the final extract to a known volume (e.g., 50 mL) with the extraction solvent.

o Filter the extract through a 0.45 um PTFE syringe filter to remove any particulate matter.
The sample is now ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Migration Study (Simulated Use)

This protocol estimates the amount of DODP that may leach during clinical use.

» Simulant Selection: Choose a simulant fluid appropriate for the device's intended use. An
ethanol/water mixture can be used as a simulant for blood contact devices.[9] For devices
contacting lipophilic drugs, an appropriate lipid emulsion should be used.

e Sample Preparation:
o Take a whole device or a clinically relevant component (e.g., a 30 cm section of tubing).

o Fill the device with the selected simulant fluid, ensuring all patient-contacting surfaces are
exposed.

e Incubation:
o Seal the device to prevent evaporation.

o Incubate under conditions that simulate clinical use. For example, maintain the device at
37°C for a period representing the maximum expected patient contact time (e.g., 24
hours).[1]

o Extract Collection and Preparation:
o After incubation, collect the simulant fluid.

o Perform a liquid-liquid extraction (LLE) by mixing the simulant with an immiscible solvent
like hexane to extract the DODP.
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o Collect the organic layer, concentrate it under a gentle stream of nitrogen, and reconstitute
in a suitable solvent for analysis.

Protocol 3: GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of semi-volatile
compounds like phthalates.[5][10][11]

Instrument Conditions: Set up the GC-MS system according to the parameters in Table 1.
Note that due to the high molecular weight and boiling point of DODP, a high final oven
temperature and an appropriate injection technique are necessary.

Calibration: Prepare a series of calibration standards of DODP in the final sample solvent
(e.g., hexane) over a relevant concentration range (e.g., 0.1 to 50 pg/mL).

Analysis: Inject the prepared sample extracts and calibration standards into the GC-MS
system.

Quantification: Identify DODP by its retention time and characteristic mass spectrum. The
primary ion for phthalates is often m/z 149; however, specific qualifier ions for DODP should
be used for confirmation. Quantification is performed using the calibration curve generated
from the standards.

Protocol 4: LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and can be advantageous for complex

matrices or for analyzing thermally sensitive compounds.[12]

Instrument Conditions: Set up the LC-MS/MS system according to the parameters in Table 2.

Calibration: Prepare a series of calibration standards of DODP in the mobile phase starting
composition (e.g., 0.1 to 500 ng/mL).

Analysis: Inject the prepared sample extracts and calibration standards.

Quantification: Identify DODP by its retention time and specific Multiple Reaction Monitoring
(MRM) transitions. Develop an MRM method by selecting a precursor ion (e.g., [M+H]+ or
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[M+NH4]+) and 2-3 characteristic product ions. Quantification is based on the area of the
primary product ion peak relative to the calibration curve.

Data Presentation

Quantitative data for method validation and analysis should be clearly structured.

Table 1: Example GC-MS Instrumental Parameters for DODP Analysis

Parameter Setting
GC System Agilent 8890 GC or equivalent

DB-5ms (or similar), 30 m x 0.25 mm, 0.25 pm
Column

film

Inlet Temperature

280 °C

Injection Mode

Pulsed Splitless

Carrier Gas

Helium or Hydrogen, Constant Flow (e.g., 1.2

mL/min)

Oven Program

Initial 100°C, hold 1 min; ramp to 320°C at
15°C/min; hold 10 min

MS System Agilent 5977 MSD or equivalent
lon Source Electron lonization (EI)

Source Temp 230 °C

Quad Temp 150 °C

Acquisition Mode

Selected lon Monitoring (SIM)

Quantifier lon

m/z 149

| Qualifier lons | To be determined from DODP mass spectrum |

Table 2: Example LC-MS/MS Instrumental Parameters for DODP Analysis
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Parameter Setting

LC System Waters ACQUITY UPLC or equivalent
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 pm
Mobile Phase A Water with 0.1% Formic Acid

Mobile Phase B Acetonitrile with 0.1% Formic Acid

Gradient 80% B to 100% B over 5 min, hold 2 min
Flow Rate 0.4 mL/min

Column Temp 40 °C

MS/MS System Triple Quadrupole Mass Spectrometer

lon Source Electrospray lonization (ESI), Positive Mode

| MRM Transitions | Precursor lon -> Product lon 1 (Quant), Product lon 2 (Qual) |

Table 3: Representative Method Validation Data Note: This data is illustrative for a typical high
molecular weight phthalate analysis, as specific DODP validation data in medical devices is not
widely published.

Parameter GC-MS LC-MSIMS
Linearity (R?) > 0.995 > 0.998
Limit of Detection (LOD) ~0.05 pg/mL ~0.5 ng/mL
Limit of Quantification (LOQ) ~0.15 pg/mL ~1.5 ng/mL
Recovery (%) 85 - 110% 90 - 115%

| Precision (RSD%) | < 10% | < 8% |

Visualizations
Analytical Workflow Diagram
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Caption: Experimental workflow for DODP analysis in medical devices.
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Risk Assessment Logic Diagram
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Caption: Logical flow for the risk assessment of DODP in medical devices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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